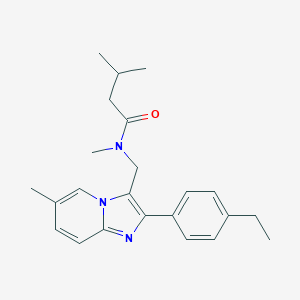
Necopidem
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Necopidem is a drug belonging to the imidazopyridine family, which is structurally related to well-known drugs such as zolpidem and alpidem. It is considered a nonbenzodiazepine and may exhibit sedative and anxiolytic effects due to its structural similarity to other nonbenzodiazepine hypnotics .
准备方法
Synthetic Routes and Reaction Conditions
Necopidem can be synthesized through a multi-step reaction process. One common synthetic route involves the following steps :
Step 1: Reacting 2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde with sodium hydrogencarbonate in methanol at 65°C for 20 hours.
Step 2: Reducing the intermediate product with sodium tetrahydroborate in methanol at temperatures ranging from 0°C to 20°C.
Step 3: Reacting the reduced product with sodium hydrogencarbonate in tetrahydrofuran at 20°C for 0.5 hours.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-step reactions. The process is optimized for higher yields and cost-effectiveness, often employing eco-friendly and sustainable approaches such as one-pot, multicomponent protocols .
化学反应分析
Types of Reactions
Necopidem undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium tetrahydroborate.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium tetrahydroborate is a commonly used reducing agent.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazopyridine derivatives, while reduction may produce reduced forms of this compound.
科学研究应用
Necopidem has a wide range of scientific research applications, including :
Chemistry: Used as a scaffold for synthesizing novel bioactive compounds.
Biology: Investigated for its potential effects on biological systems, including its interaction with gamma-aminobutyric acid A receptors.
Medicine: Explored for its sedative and anxiolytic properties, making it a candidate for treating anxiety and sleep disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
Necopidem exerts its effects by modulating gamma-aminobutyric acid A receptors, which are involved in inhibitory neurotransmission in the central nervous system . By enhancing gamma-aminobutyric acid-mediated inhibition, this compound produces sedative and anxiolytic effects similar to other nonbenzodiazepine hypnotics .
相似化合物的比较
Necopidem is compared with other imidazopyridine compounds such as zolpidem, alpidem, saripidem, and olprinone . While all these compounds share a similar core structure, this compound is unique in its specific molecular modifications, which may result in distinct pharmacological properties. For instance, zolpidem is primarily used as a hypnotic, while this compound may have broader applications due to its anxiolytic effects.
List of Similar Compounds
- Zolpidem
- Alpidem
- Saripidem
- Olprinone
- Zolimidine
属性
CAS 编号 |
103844-77-5 |
|---|---|
分子式 |
C23H29N3O |
分子量 |
363.5 g/mol |
IUPAC 名称 |
N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C23H29N3O/c1-6-18-8-10-19(11-9-18)23-20(15-25(5)22(27)13-16(2)3)26-14-17(4)7-12-21(26)24-23/h7-12,14,16H,6,13,15H2,1-5H3 |
InChI 键 |
YRMLUAGKHYADKJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C(=O)CC(C)C |
规范 SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C(=O)CC(C)C |
其他 CAS 编号 |
103844-77-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



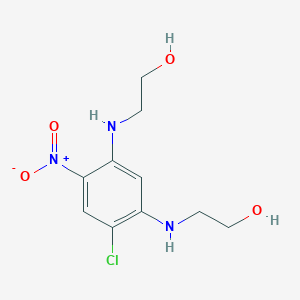
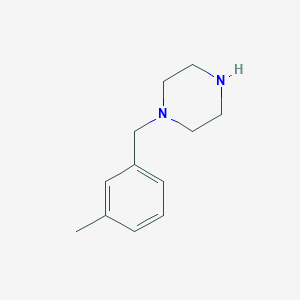
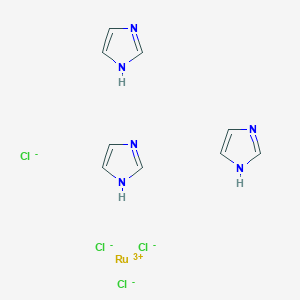

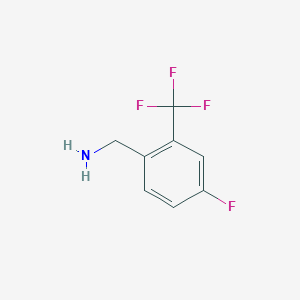


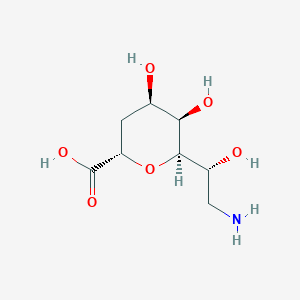
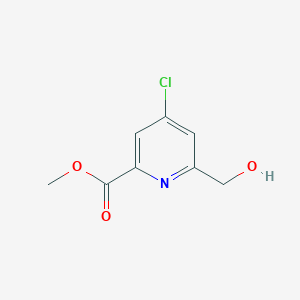
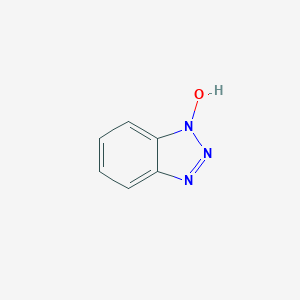
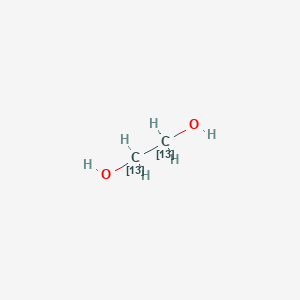
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)

![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)